2-Methylfuran
Overview
Description
2-Methylfuran, a substituted furan, is considered as a potential alternative fuel for internal combustion engines. Its microwave spectrum has been analyzed. The synthesis of 2-MF from carbon sources under different reaction conditions have been reported.
This compound appears as a clear colorless liquid with an ethereal odor. Flash point -22°F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air.
This compound, also known as silvan or alpha-methylfuran, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and urine. This compound is an acetone, chocolate, and ethereal tasting compound that can be found in tamarind. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of furans.
Scientific Research Applications
1. Biomass-Derived Solvent and Chemical Production
2-Methylfuran, derived from biomass, is an important solvent in organic chemistry. Its production from furfural, using a one-pot conversion method involving non-precious metal catalysts, has been explored. This process involves converting furfural into this compound and subsequently into 2-methyltetrahydrofuran, showcasing its potential in chemical synthesis (Liu et al., 2020).
2. Biofuel Potential in Engines
This compound has been identified as a potential biofuel. Studies on its impact on mixture formation and combustion in direct-injection spark-ignition engines have shown that it offers quicker evaporation than ethanol and enhanced combustion stability, especially in cold conditions, suggesting its efficacy as a biofuel (Thewes et al., 2011).
3. Alternative Solvent in Organic Synthesis
2-Methyltetrahydrofuran (2-MeTHF), derived from this compound, is being used as an alternative solvent in organic chemistry. Its properties, like low miscibility with water and high stability, make it suitable for various synthesis processes, including organometallics and biotransformations (Pace et al., 2012).
4. Oxidation Studies
The oxidation of this compound in the absence and presence of NO has been studied to understand its potential as a biofuel. This research focuses on its consumption and the effect of NO presence on its oxidation, contributing to knowledge about its combustion properties (Alexandrino et al., 2016).
5. Personal Care Product Industry Application
This compound has found applications in the perfumery and personal care product industry. Studies have demonstrated the effective use of catalysts for its selective hydrogenation, which is important for its application in these industries (Aldosari, 2019).
Mechanism of Action
Target of Action
2-Methylfuran (2-MF) is primarily targeted in the process of hydrogenation and dehydrogenation reactions . The main target of 2-MF is the furylCH2 radical, which is formed from the methyl dehydrogenation in 2-MF .
Mode of Action
The interaction of 2-MF with its targets involves the addition of O2 to the main furylCH2 radical, forming three peroxide radicals PO1, PO2, and PO3 . This process is facilitated by the presence of catalysts, particularly those containing iron .
Biochemical Pathways
The biochemical pathway of 2-MF involves the hydrodeoxygenation of furfural, a derivative of lignocellulosic biomass . This process is facilitated by the presence of a catalyst, leading to the formation of 2-MF . The process follows a hydrogen transfer reduction at low temperatures, but at high temperatures, methanol dehydrogenation and methanol disproportionation are both presented .
Pharmacokinetics
It is known that 2-mf is a volatile compound with a molecular weight of 821005 g/mol . Its properties suggest that it could have significant bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of 2-MF is the formation of stable aldehydes and cyclic ketones, which may further decompose into smaller species under the action of OH . The product P1 from the dehydroxylation of PO1 has a dominant population (higher than 96%) among the final products .
Action Environment
The action of 2-MF is influenced by environmental factors such as temperature and pressure . The low-temperature oxidation (LTO) mechanisms of 2-MF have been explored, and it has been found that the temperature and pressure may influence the species profiles and rate constants to some extent . Furthermore, the presence of catalysts, particularly those containing iron, can significantly enhance the conversion of furfural to 2-MF .
Safety and Hazards
Future Directions
The selective hydrogenolysis of C–OH bond without the hydrogenation of the furan ring is an important step in the valorization of relevant biomass-derived platform chemicals . The potential energy surfaces for the pyrolysis relevant reactions of the biofuel candidate 2-methylfuran have been characterized . The kinetic mechanism developed can be used in future chemical kinetic modelling studies on the pyrolysis and oxidation of this compound .
Biochemical Analysis
Cellular Effects
The effects of 2-Methylfuran on cells are complex and can vary depending on the specific type of cell and the cellular processes involved . It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a series of complex biochemical reactions. It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFNUFAXTZWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-08-0 | |
Record name | Furan, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9025611 | |
Record name | 2-Methylfuran | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
Record name | 2-METHYLFURAN | |
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Record name | Furan, 2-methyl- | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145 to 151 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
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Flash Point |
-22 °F (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
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Density |
0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917 | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
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Vapor Density |
2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-METHYLFURAN | |
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Vapor Pressure |
59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg] | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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CAS No. |
534-22-5, 27137-41-3 | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
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Record name | 2-METHYLFURAN | |
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Record name | Furan, 2-methyl- | |
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Record name | Methylfuran | |
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Record name | 2-methylfuran | |
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Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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Melting Point |
-127.7 °F (NTP, 1992), -87.5 °C | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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URL | http://www.hmdb.ca/metabolites/HMDB0013749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.